molecular formula C10H13BrFN B13045194 (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine

(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine

Katalognummer: B13045194
Molekulargewicht: 246.12 g/mol
InChI-Schlüssel: RHCWFJIWXDBMTP-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Bromo-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound features a butan-1-amine backbone with a 5-bromo-2-fluorophenyl substituent. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction may involve halogenation, amination, and other organic transformations under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Bromo-2-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Researchers may investigate its effects on biological systems and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine could be explored for its potential to interact with biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

Industrially, this compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism by which ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine exerts its effects would depend on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(5-Bromo-2-chlorophenyl)butan-1-amine
  • ®-1-(5-Bromo-2-methylphenyl)butan-1-amine
  • ®-1-(5-Bromo-2-iodophenyl)butan-1-amine

Uniqueness

®-1-(5-Bromo-2-fluorophenyl)butan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H13BrFN

Molekulargewicht

246.12 g/mol

IUPAC-Name

(1R)-1-(5-bromo-2-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1

InChI-Schlüssel

RHCWFJIWXDBMTP-SNVBAGLBSA-N

Isomerische SMILES

CCC[C@H](C1=C(C=CC(=C1)Br)F)N

Kanonische SMILES

CCCC(C1=C(C=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.